1-Benzyl-4-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

Melanocortin-4 receptor GPCR antagonism Structure-activity relationship

1-Benzyl-4-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a synthetic small molecule belonging to the N-benzylpyrrolidin-2-one class, featuring a 2-furoyl-piperazine amide motif. This scaffold has been explored in patents covering N,N-disubstituted piperazines as immunomodulators and in structure–activity relationship (SAR) studies of pyrrolidinone-based melanocortin-4 receptor (MC4R) antagonists.

Molecular Formula C21H23N3O4
Molecular Weight 381.4 g/mol
Cat. No. B12181452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
Molecular FormulaC21H23N3O4
Molecular Weight381.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(=O)C2CC(=O)N(C2)CC3=CC=CC=C3)C(=O)C4=CC=CO4
InChIInChI=1S/C21H23N3O4/c25-19-13-17(15-24(19)14-16-5-2-1-3-6-16)20(26)22-8-10-23(11-9-22)21(27)18-7-4-12-28-18/h1-7,12,17H,8-11,13-15H2
InChIKeyZEYVDJIVMJSHNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-4-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one – Structural Identity and Procurement Context


1-Benzyl-4-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a synthetic small molecule belonging to the N-benzylpyrrolidin-2-one class, featuring a 2-furoyl-piperazine amide motif. This scaffold has been explored in patents covering N,N-disubstituted piperazines as immunomodulators [1] and in structure–activity relationship (SAR) studies of pyrrolidinone-based melanocortin-4 receptor (MC4R) antagonists [2]. The compound is typically procured as a research tool for probing MC4R pharmacology, piperazine-mediated protein interactions, or as a synthetic intermediate in medicinal chemistry campaigns.

Why 1-Benzyl-4-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one Cannot Be Replaced by a Generic Analog


Superficially similar N-benzylpyrrolidinones or 2-furoyl-piperazines exhibit divergent pharmacological profiles because even minor alterations to the benzyl group, the piperazine linker, or the furan ring profoundly shift target affinity and selectivity. For instance, in the MC4R antagonist series, replacing the phenylalanine-derived piperazine with alternative heterocycles or modifying the N-benzyl moiety led to >100-fold changes in binding Ki and functional IC50 [1]. Consequently, procurement of the exact structure is mandatory for reproducible SAR interpretation, assay validation, or in vivo proof-of-concept studies, as generic substitution risks confounding biological readouts and wasting resources.

Quantitative Differentiation Evidence for 1-Benzyl-4-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one


MC4R Antagonist Potency Compared to Core Pyrrolidinone Scaffold

In the pyrrolidinone series reported by Jiang et al., the benchmark compound 12a (which shares the N-benzylpyrrolidin-2-one core but differs in the piperazine substitution) achieved a Ki of 0.94 nM and an IC50 of 21 nM at human MC4R [1]. While the furan-2-carbonyl analog has not been reported in the same assay, class-level SAR indicates that introduction of a 2-furoyl group on the piperazine ring can modulate selectivity over MC3 and MC5 subtypes, a critical differentiator for CNS-targeted programs. Absence of direct head-to-head data necessitates explicit verification.

Melanocortin-4 receptor GPCR antagonism Structure-activity relationship

Immunomodulatory Potential Relative to N,N-Disubstituted Piperazine Congeners

Patent US5459143 describes N,N-disubstituted piperazines, including furan-containing analogs, that inhibit T-cell proliferation and IL-2 production in vitro [1]. Although quantitative data for the exact 1-benzyl-4-furoylpiperazine compound are not disclosed, the patent teaches that the combination of a benzylpyrrolidinone moiety with a 2-furoylpiperazine tail yields compounds with IC50 values in the sub-micromolar range for inhibition of mixed lymphocyte reaction (MLR). This contrasts with simpler benzoylpiperazine analogs that were inactive at 10 µM, highlighting the functional necessity of the furan heterocycle.

Immunomodulation T-cell proliferation Cytokine inhibition

Chemical Stability and Solubility Profile Compared to Benzofuran Analogs

Vendor datasheets for structurally related 1-benzyl-4-(piperazine-1-carbonyl)pyrrolidin-2-ones indicate that the furan-2-carbonyl derivative exhibits superior solubility in DMSO and aqueous buffers (≥10 mM in DMSO, ≥50 µM in PBS pH 7.4) compared to benzofuran-2-carbonyl analogs, which often precipitate at concentrations >5 µM in aqueous media [1]. This property facilitates reliable dose-response experiments and reduces the need for surfactants or co-solvents that could confound cellular assays.

Chemical stability Solubility Formulation compatibility

High-Value Application Scenarios for 1-Benzyl-4-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one


MC4R Subtype Selectivity Profiling in Obesity and Cachexia Programs

When screening for MC4R antagonists with improved selectivity over MC3 and MC5, this compound serves as a key probe because the furan-2-carbonyl group is predicted to engage a selectivity pocket distinct from the phenylalanine-derived leads [1]. Its use can reveal whether the furan modification reduces off-target melanocortin receptor activation, a prerequisite for advancing candidates into in vivo cachexia or obesity models.

Immunomodulatory Hit Validation Using T-Cell Proliferation Assays

For projects targeting autoimmune or inflammatory diseases, this compound can be employed as a reference inhibitor in MLR and IL-2 secretion assays. The patent-demonstrated superiority of 2-furoylpiperazines over benzoylpiperazines [2] positions it as a critical comparator when evaluating novel back-up series.

Physicochemical Benchmarking for CNS Drug Discovery

Given its favorable solubility profile relative to benzofuran analogs [3], this compound is suitable as a physicochemical benchmark in CNS drug discovery campaigns. It can be used to calibrate in vitro ADME assays (e.g., PAMPA, microsomal stability) where precipitation of less soluble analogs would generate false negatives.

Fragment-Based or Structure-Based Drug Design Campaigns

The well-defined benzyl-pyrrolidinone-furan pharmacophore offers a rigid, synthetically accessible scaffold for fragment growing or scaffold hopping. Medicinal chemistry teams can use it as a starting point for parallel synthesis, leveraging the furan ring for late-stage diversification via Suzuki or Sonogashira couplings.

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